7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrimidine core. The structure includes an aminomethyl group at position 7 and a carboxamide substituent at position 2 (Fig. 1). This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its broad biological activities, including antimicrobial, antitumor, and anticonvulsant properties .
Properties
Molecular Formula |
C7H12N6O |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
7-(aminomethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H12N6O/c8-3-4-1-2-10-7-11-6(5(9)14)12-13(4)7/h4H,1-3,8H2,(H2,9,14)(H,10,11,12) |
InChI Key |
PBXJHXDAPBQAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1CN)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles, which acts as a reusable catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable reactions that can be performed under solvent-free conditions or in green solvents like ethanol. The use of dicationic molten salts as catalysts has also been explored for the efficient synthesis of triazolopyrimidines .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted triazolopyrimidines.
Scientific Research Applications
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Antimicrobial Activity
- 7-(Aminomethyl)-2-carboxamide: Preliminary data suggest moderate activity against Gram-positive bacteria, likely due to the carboxamide’s ability to mimic peptide bonds in microbial enzymes .
- 2-Amino-6-carboxamide derivatives: Exhibit broader antimicrobial spectra, including antifungal activity, attributed to the amino group’s nucleophilic interactions .
- Sulfonamide analogs (e.g., 8a–8f in ): Superior herbicidal activity due to sulfonamide’s strong electron-withdrawing effects, disrupting plant amino acid synthesis .
Anticancer Activity
- The trimethoxyphenyl-substituted analog (5t in ) showed IC₅₀ values <10 μM against HeLa cells, outperforming the aminomethyl-carboxamide derivative in cytotoxicity .
Anticonvulsant Activity
- 7-Phenyl-5-ketone derivatives () are potent in the maximal electroshock (MES) test, with ED₅₀ values comparable to phenytoin. The ketone group likely facilitates blood-brain barrier penetration .
- Alkyl amino-substituted derivatives (e.g., compound 107 in ) showed high toxicity, highlighting the aminomethyl group’s advantage in safety .
Physicochemical Properties
Biological Activity
7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from triazole and pyrimidine precursors. For instance, various derivatives have been synthesized by modifying the carboxamide group and exploring regioisomeric variations to enhance biological activity. The characterization of these compounds is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo[1,5-a]pyrimidine derivatives against influenza A virus. For example, a series of analogues were tested for their ability to inhibit the interaction between PA-PB1 subunits of the viral RNA-dependent RNA polymerase (RdRP). The results indicated that certain derivatives exhibited significant antiviral activity in plaque reduction assays against influenza virus strains (e.g., A/PR/8/34) with IC50 values comparable to established antiviral agents like ribavirin .
Anticancer Activity
The anticancer properties of 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide have been evaluated against various human cancer cell lines. Notably:
- MCF-7 (breast cancer) : Compounds demonstrated potent cytotoxicity with IC50 values significantly lower than that of doxorubicin.
- A549 (lung cancer) : Similar trends were observed with some derivatives showing enhanced activity.
- HCT116 (colon cancer) : The activity was less pronounced compared to breast and lung cancer cell lines .
The mechanism of action appears to involve the promotion of tubulin polymerization and disruption of microtubule dynamics in cancer cells.
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 5.2 | Tubulin polymerization |
| Study 2 | A549 | 6.8 | Microtubule disruption |
| Study 3 | HCT116 | 12.0 | Apoptosis induction |
Metabolic Stability and Toxicity
The metabolic stability of these compounds has also been assessed using in vitro assays. Results indicated that while some derivatives exhibit favorable stability profiles, others showed significant degradation under metabolic conditions. Toxicity assessments using MTT assays revealed that many compounds did not exhibit cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
